Nisinic acid

Description

Nisinic acid has been reported in Homo sapiens with data available.

Properties

IUPAC Name |

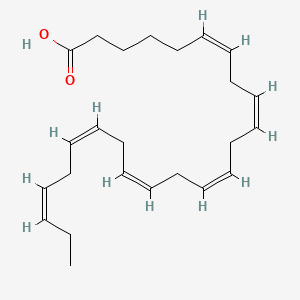

(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGJECVSSKXFCJ-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318739 | |

| Record name | Nisinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetracosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68378-49-4, 81247-23-6 | |

| Record name | C24:6n-3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68378-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nisinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nisinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NISINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L6GYZ1ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetracosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Synthesis of Nisinic Acid: A Technical Guide for Researchers

Abstract

Nisinic acid, also known as all-cis-6,9,12,15,18,21-tetracosahexaenoic acid (24:6n-3), is a very-long-chain omega-3 polyunsaturated fatty acid (VLC-PUFA). While not as widely studied as its shorter-chain counterpart, docosahexaenoic acid (DHA), this compound plays a crucial role as a metabolic intermediate in the biosynthesis of DHA via the Sprecher pathway.[1][2] Its transient nature belies its importance in cellular lipid homeostasis and the intricate regulation of fatty acid metabolism. This technical guide provides an in-depth exploration of the biological synthesis pathway of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates current knowledge on the enzymatic steps, regulatory mechanisms, and key experimental protocols for studying this pathway, presenting quantitative data in a structured format and visualizing complex processes using Graphviz diagrams.

Introduction to this compound and the Sprecher Pathway

This compound is a 24-carbon omega-3 fatty acid characterized by six cis-double bonds.[1] Its biological significance is primarily understood through its role in the Sprecher pathway, an alternative route for DHA synthesis that is particularly important in mammals. This pathway circumvents the direct Δ4-desaturation of docosapentaenoic acid (DPA, 22:5n-3), a step that is absent in many higher organisms. Instead, the Sprecher pathway involves a series of elongation and desaturation reactions in the endoplasmic reticulum, followed by a final chain-shortening step in the peroxisomes.[2] this compound is the penultimate C24 intermediate in this pathway before its conversion to DHA.

The Biosynthetic Pathway of this compound

The synthesis of this compound begins with the essential omega-3 fatty acid, alpha-linolenic acid (ALA, 18:3n-3), and proceeds through a series of elongation and desaturation steps. The final stages, which lead to the formation of this compound, are of particular interest.

The key enzymatic steps involved in the conversion of DPA (22:5n-3) to this compound are:

-

Elongation of Docosapentaenoic Acid (DPA) to Tetracosapentaenoic Acid (TPA): DPA (22:5n-3) is elongated by two carbons to form tetracosapentaenoic acid (TPA, 24:5n-3). This reaction is catalyzed by a member of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes.

-

Δ6-Desaturation of Tetracosapentaenoic Acid (TPA) to this compound: TPA is then desaturated at the Δ6 position to introduce a new double bond, forming this compound (24:6n-3). This reaction is catalyzed by a Δ6-desaturase enzyme.[3]

Interestingly, research has also shown that DHA can be a precursor to this compound, suggesting a reversible elongation step.[2]

Key Enzymes in this compound Synthesis

The ELOVL family of enzymes are integral membrane proteins located in the endoplasmic reticulum that catalyze the rate-limiting condensation step in the elongation of fatty acids.[4][5] Several ELOVL isoforms have been identified, each with distinct substrate specificities.[6][7] While ELOVL4 is primarily associated with the synthesis of VLC-FAs with chain lengths of C28 and longer, studies have shown that other ELOVLs, such as ELOVL1 and ELOVL7, can elongate C22 and C24 fatty acids.[6][8][9] The specific ELOVL isoform responsible for the elongation of DPA to TPA can vary depending on the tissue and organism.

The Δ6-desaturase is a key enzyme in the biosynthesis of polyunsaturated fatty acids, introducing a double bond at the sixth carbon from the carboxyl end of the fatty acid chain. Importantly, the same Δ6-desaturase that acts on C18 fatty acids, such as ALA and linoleic acid, has been shown to catalyze the desaturation of C24:5n-3 to form this compound.[3] This dual functionality highlights the enzyme's critical role at both the initial and terminal stages of the long-chain omega-3 fatty acid biosynthetic pathway.

Quantitative Data on this compound Biosynthesis

Quantitative understanding of the this compound biosynthetic pathway is crucial for modeling its dynamics and identifying potential targets for therapeutic intervention. The following tables summarize available quantitative data.

| Parameter | Value | Organism/System | Reference |

| Plasma Concentration of this compound Precursors and this compound after EPA Supplementation (3 g/day for 12 weeks) | |||

| Plasma Tetracosapentaenoic Acid (TPA, 24:5n-3) | 215% increase (from 1.3 ± 0.1 to 4.1 ± 0.7 nmol/mL) | Human | [10] |

| Plasma this compound (24:6n-3) | 112% increase (from 1.7 ± 0.2 to 3.6 ± 0.5 nmol/mL) | Human | [10] |

| Kinetic Parameters of Δ6-Desaturase | |||

| Apparent Km for α-linolenic acid (18:3n-3) | 24.5 µM | Human Fetal Liver | [11] |

| Apparent Vmax for α-linolenic acid (18:3n-3) | 24.4 pmol/min/mg protein | Human Fetal Liver | [11] |

| Apparent Km for linoleic acid (18:2n-6) | 6.5 µM | Human Fetal Liver | [11] |

| Apparent Vmax for linoleic acid (18:2n-6) | 7.5 pmol/min/mg protein | Human Fetal Liver | [11] |

Note: Specific kinetic data for the desaturation of TPA by Δ6-desaturase is limited in the current literature.

Experimental Protocols

The study of this compound biosynthesis requires specialized experimental techniques to identify and quantify very-long-chain fatty acids and to measure the activity of the involved enzymes.

Analysis of this compound and other VLC-PUFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract, derivatize, and quantify this compound and other fatty acids from biological samples.

Methodology:

-

Lipid Extraction: Total lipids are extracted from the sample (e.g., plasma, tissue homogenate, cultured cells) using the Folch method (chloroform:methanol, 2:1, v/v) or a similar solvent system.[12]

-

Saponification and Derivatization: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids. The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol or HCl-methanol.

-

FAME Extraction: The FAMEs are extracted into an organic solvent like hexane or iso-octane.

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis. A capillary column suitable for FAME separation (e.g., a polar column like a BPX70 or a nonpolar column like a DB-5MS) is required.[13]

-

Injection: A small volume (typically 1 µL) of the FAME extract is injected into the GC.

-

Separation: The FAMEs are separated based on their chain length, degree of unsaturation, and boiling point as they pass through the GC column. A temperature gradient program is used to optimize separation.

-

Detection and Quantification: The mass spectrometer detects the FAMEs as they elute from the column. Identification is based on the retention time and the mass spectrum of the FAME compared to authentic standards. Quantification is typically performed using an internal standard (e.g., a deuterated fatty acid) and by generating a standard curve.[14]

-

In Vitro Fatty Acid Elongase Activity Assay

Objective: To measure the activity of ELOVL enzymes in converting a C22 fatty acid substrate to a C24 product.

Methodology:

-

Enzyme Source: Microsomal fractions prepared from tissues or cells expressing the ELOVL enzyme of interest are used as the enzyme source.

-

Reaction Mixture: The reaction is typically carried out in a buffered solution containing:

-

Microsomal protein (enzyme source)

-

Fatty acyl-CoA substrate (e.g., docosapentaenoyl-CoA, 22:5n-3-CoA)

-

[14C]Malonyl-CoA (as the two-carbon donor)

-

NADPH (as a reducing agent)

-

ATP and Coenzyme A (if starting with the free fatty acid)

-

Bovine serum albumin (BSA) to bind fatty acids and prevent inhibition.[15]

-

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination and Analysis: The reaction is stopped by the addition of a strong base. The fatty acids are then extracted, derivatized to FAMEs, and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radiolabeled C24 product is quantified by scintillation counting.[7][15]

In Vitro Δ6-Desaturase Activity Assay

Objective: To measure the activity of Δ6-desaturase in converting TPA (24:5n-3) to this compound (24:6n-3).

Methodology:

-

Enzyme Source: Microsomal fractions from tissues or cells expressing Δ6-desaturase are used.

-

Substrate: [14C]-labeled tetracosapentaenoic acid (24:5n-3) is used as the substrate.

-

Reaction Mixture: The assay mixture contains:

-

Microsomal protein

-

[14C]TPA-CoA (or [14C]TPA with ATP and CoA to form the CoA ester in situ)

-

NADH or NADPH (as electron donors)

-

A suitable buffer (e.g., phosphate buffer, pH 7.4)

-

-

Incubation: The reaction is incubated at 37°C.

-

Analysis: The reaction is terminated, and the fatty acids are extracted and derivatized to FAMEs. The substrate and the product (this compound) are separated by argentation TLC or reverse-phase HPLC. The radioactivity in the product band is quantified to determine the enzyme activity.[16][17]

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a multi-step enzymatic pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway and a typical experimental workflow for its analysis.

Caption: The Sprecher pathway for the biosynthesis of DHA, highlighting the central role of this compound.

Caption: A generalized experimental workflow for the analysis of this compound from biological samples.

Regulation of this compound Biosynthesis

The synthesis of this compound is tightly regulated at the transcriptional level, primarily through the control of elongase and desaturase gene expression. Key transcription factors involved in this regulation include:

-

Sterol Regulatory Element-Binding Protein-1 (SREBP-1): SREBP-1 is a major regulator of lipogenesis and has been shown to enhance the expression of genes encoding for ELOVL elongases and Δ6-desaturase.[18][19][20]

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a nuclear receptor that plays a critical role in lipid metabolism. Its activation can induce the expression of both elongase and desaturase genes.[18][21]

-

Liver X Receptor (LXR): LXR is another nuclear receptor that can independently regulate the expression of certain desaturases.[21]

Furthermore, there is evidence of feedback regulation within the fatty acid and cholesterol biosynthetic pathways, suggesting a complex interplay of metabolic intermediates in controlling the overall flux through these pathways.[22][23][24][25] For instance, competition between different fatty acid substrates for the same desaturase enzyme can also influence the production of this compound.[26]

Conclusion

The biological synthesis of this compound represents a key, albeit transient, step in the intricate network of omega-3 fatty acid metabolism. As an essential intermediate in the Sprecher pathway for DHA synthesis, understanding the enzymes, regulation, and quantitative aspects of its formation is critical for researchers in the fields of nutrition, metabolic diseases, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the physiological and pathological roles of this compound and the enzymes that govern its synthesis. Future research focusing on the specific kinetics of the enzymes involved and the tissue-specific regulation of this pathway will undoubtedly shed more light on the importance of this very-long-chain polyunsaturated fatty acid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Exogenous tetracosahexaenoic acid modifies the fatty acid composition of human primary T lymphocytes and Jurkat T cell leukemia cells contingent on cell type - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The same rat Delta6-desaturase not only acts on 18- but also on 24-carbon fatty acids in very-long-chain polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 9. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Increases in plasma n-3 tetracosapentaenoic acid and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lipidmaps.org [lipidmaps.org]

- 15. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular mechanisms underlying catalytic activity of delta 6 desaturase from Glossomastix chrysoplasta and Thalassiosira pseudonana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity [agris.fao.org]

- 22. Negative feedback regulation of fatty acid production based on a malonyl-CoA sensor-actuator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Regulation of fatty acid biosynthesis by intermediates of the cholesterol biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Integrative feedback and robustness in a lipid biosynthetic network - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Competition between 24:5n-3 and ALA for Delta 6 desaturase may limit the accumulation of DHA in HepG2 cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Sources of Nisinic Acid (Tetracosahexaenoic Acid) in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the endogenous sources of nisinic acid, more formally known as tetracosahexaenoic acid (THA), a very long-chain omega-3 polyunsaturated fatty acid (24:6n-3). Initially, it is crucial to clarify a common point of confusion: this compound is a fatty acid and is unrelated to nisin, which is an antimicrobial peptide bacteriocin produced by the bacterium Lactococcus lactis[1][2]. Nisin is not produced endogenously by mammals[1][3]. This document will focus exclusively on the mammalian biosynthesis, metabolism, and quantification of tetracosahexaenoic acid (THA).

THA is a critical intermediate in the biosynthesis of the essential omega-3 fatty acid, docosahexaenoic acid (DHA)[3][4]. While present in smaller quantities than DHA, THA plays a pivotal role in fatty acid metabolism and has demonstrated biological activities of its own. This guide will detail the biosynthetic pathways of THA, present quantitative data on its presence in mammalian tissues, outline experimental protocols for its analysis, and discuss its potential signaling roles.

Biosynthesis of Tetracosahexaenoic Acid (THA) in Mammals

The primary pathway for the endogenous synthesis of THA in mammals is a series of elongation and desaturation reactions known as the Sprecher pathway, which primarily occurs in the endoplasmic reticulum and is completed in the peroxisomes[3][5]. This pathway converts shorter-chain omega-3 fatty acids into longer, more unsaturated fatty acids.

The key steps involved in the synthesis of THA from the essential fatty acid alpha-linolenic acid (ALA, 18:3n-3) are:

-

Elongation and Desaturation to EPA and DPA: ALA is converted to eicosapentaenoic acid (EPA, 20:5n-3) and then to docosapentaenoic acid (DPA, 22:5n-3) through a series of reactions catalyzed by fatty acid elongases and desaturases (Δ5 and Δ6 desaturases)[6].

-

Elongation to TPAn-3: DPA (22:5n-3) is elongated to tetracosapentaenoic acid (TPAn-3, 24:5n-3)[3].

-

Δ6 Desaturation to THA: TPAn-3 is then desaturated by the Δ6 desaturase enzyme to form tetracosahexaenoic acid (THA, 24:6n-3)[3].

-

Peroxisomal Retroconversion to DHA: THA is subsequently transported to the peroxisomes where it undergoes one cycle of β-oxidation to be shortened to docosahexaenoic acid (DHA, 22:6n-3)[3][7].

Interestingly, recent in vivo studies in rats have demonstrated that this pathway is not strictly unidirectional. DHA can also be elongated back to THA, establishing a metabolic loop between these two very long-chain polyunsaturated fatty acids[3]. However, the predominant flux is from THA to DHA[3].

Key Enzymes in THA Biosynthesis:

-

Fatty Acid Elongases (ELOVLs): These enzymes are responsible for the addition of two-carbon units to the fatty acid chain.

-

Fatty Acid Desaturases (FADS): Specifically, Δ6 desaturase is crucial for the final desaturation step that produces THA from TPAn-3[3].

-

Acyl-CoA Oxidases: These enzymes are involved in the peroxisomal β-oxidation of THA to DHA[8].

Quantitative Data on Tetracosahexaenoic Acid (THA)

The concentration of THA in mammalian tissues is generally low compared to its product, DHA. However, its levels can be influenced by dietary intake of precursor omega-3 fatty acids.

Table 1: Plasma Concentrations of Tetracosahexaenoic Acid (THA) in Humans and Rats

| Species | Condition | Tissue | THA Concentration (nmol/mL ± SEM) | Citation(s) |

| Human | Baseline (Male & Female) | Plasma | 1.7 ± 0.2 | [9] |

| Human | 12 weeks EPA supplementation (3g/day) | Plasma | 3.6 ± 0.5 | [9] |

| Human | 12 weeks DHA supplementation (3g/day) | Plasma | No significant change | [9] |

| Rat (Long-Evans) | Standard chow diet | Unesterified Plasma | 0.12 ± 0.03 | [2] |

| Rat (Long-Evans) | Standard chow diet | Total Plasma | 0.84 ± 0.13 to 1.88 ± 0.49 | [2] |

Table 2: Contextual Fatty Acid Concentrations in Mammalian Tissues (% of total fatty acids)

| Species | Tissue | DHA % | Arachidonic Acid (AA) % | Notes | Citation(s) |

| Rat | Brain | ~8-9% | ~10-12% | DHA levels are relatively stable. | [10] |

| Rat | Retina | ~27% | ~12% | Highest concentration of DHA. | [11] |

| Rat | Testis | ~11% | ~15% | High levels of very long-chain PUFAs. | [10] |

| Rat | Heart | ~32% | ~15% | Highly responsive to dietary omega-3 intake. | [11] |

| Mouse | Brain | - | - | Whole brain contains about 3.47 g of DHA. | [7] |

| Mouse | Liver | Varies with diet | Varies with diet | Significant differences in fatty acid profiles compared to rats. | [6] |

Experimental Protocols for THA Analysis

The analysis of THA and other very long-chain polyunsaturated fatty acids (VLC-PUFAs) requires specialized analytical techniques due to their low abundance and susceptibility to oxidation.

Sample Preparation: Lipid Extraction and Derivatization

A general workflow for preparing biological samples for THA analysis is as follows:

Protocol for Lipid Extraction (Modified Folch Method):

-

Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.

-

Add a known amount of an internal standard (e.g., a non-endogenous odd-chain fatty acid) for quantification.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Evaporate the solvent under a stream of nitrogen.

Protocol for Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a known volume of toluene.

-

Add a solution of boron trifluoride in methanol (e.g., 14% BF3-methanol).

-

Incubate the mixture at a controlled temperature (e.g., 100°C for 1 hour) in a sealed tube.

-

After cooling, add water and hexane to the tube.

-

Vortex and centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is collected for analysis.

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for fatty acid analysis. A long, polar capillary column is typically used to separate the FAMEs based on their chain length and degree of unsaturation. Mass spectrometry is used for identification and quantification. For VLC-PUFAs, a high-temperature column and appropriate temperature programming are necessary[12].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), is increasingly used for the analysis of VLC-PUFAs. This method can often analyze the fatty acids without derivatization and is well-suited for complex biological matrices[13][14].

Signaling and Physiological Roles of THA

The direct signaling roles of THA are not as well-characterized as those of its metabolic product, DHA. Much of the biological activity of THA may be mediated through its conversion to DHA. However, some studies suggest that THA itself has physiological effects.

-

Metabolic Regulation: In a study on diabetic mice, administration of THA was more effective than DHA and EPA at suppressing hepatic triglyceride accumulation and increasing serum adiponectin levels, suggesting a role in regulating lipid metabolism and insulin sensitivity[15].

-

Potential Interaction with Nuclear Receptors: Polyunsaturated fatty acids, including DHA, are known to be ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs)[16][17]. These receptors are key regulators of gene expression involved in lipid metabolism and inflammation. While direct binding of THA to these receptors has not been extensively studied, its structural similarity to DHA suggests it may have similar activities.

Conclusion

This compound, or tetracosahexaenoic acid (THA), is an endogenously synthesized very long-chain omega-3 polyunsaturated fatty acid in mammals. It is a key intermediate in the Sprecher pathway for the biosynthesis of docosahexaenoic acid (DHA). While present at lower concentrations than DHA, THA levels are detectable and can be modulated by diet. The analysis of THA requires sensitive and specific analytical methods such as GC-MS and LC-MS. Although the direct signaling roles of THA are still under investigation, preliminary evidence suggests it may have beneficial effects on lipid metabolism. Further research is needed to fully elucidate the independent physiological functions of THA and its potential as a therapeutic target in metabolic diseases. This guide provides a foundational understanding for researchers and professionals in drug development to explore the biology of this unique fatty acid.

References

- 1. mdpi.com [mdpi.com]

- 2. Docosahexaenoic acid is both a product of and a precursor to tetracosahexaenoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 4. NR4A orphan nuclear receptors influence retinoic acid and docosahexaenoic acid signaling via up-regulation of fatty acid binding protein 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of phospholipids containing arachidonate and docosahexaenoate chains in microdissected regions of mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of Fatty Acids Concentration in Liver and Muscle Tissues of Rats and Mice [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. IMAGING BRAIN SIGNAL TRANSDUCTION AND METABOLISM VIA ARACHIDONIC AND DOCOSAHEXAENOIC ACID IN ANIMALS AND HUMANS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increases in plasma n-3 tetracosapentaenoic acid and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fatty acid tissue composition in mice fed diets containing varying levels of Omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 13. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism of Natural Highly Unsaturated Fatty Acid, Tetracosahexaenoic Acid (24:6n-3), in C57BL/KsJ-db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Article: Nuclear Receptors as Nutriable Targets — Research — Department of Veterinary and Biomedical Sciences [vbs.psu.edu]

- 17. Polyunsaturated fatty acids including docosahexaenoic and arachidonic acid bind to the retinoid X receptor alpha ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Nuances of Nisinic Acid and DHA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid biochemistry, the subtle distinctions between molecular structures can have profound implications for their biological function and therapeutic potential. This is particularly true for very long-chain polyunsaturated fatty acids (VLCPUFAs), a class of lipids that play critical roles in cellular signaling, membrane fluidity, and inflammation. Among these, nisinic acid (24:6n-3) and docosahexaenoic acid (DHA; 22:6n-3) stand out as two closely related yet distinct omega-3 fatty acids. While DHA is widely recognized for its crucial roles in neural and retinal health, the significance of its longer-chain counterpart, this compound, is an area of growing research interest. This technical guide provides a comprehensive comparison of the core structural differences between this compound and DHA, offering valuable insights for researchers and professionals in the field.

Core Structural Dissimilarities: A Tale of Two Carbons

At a fundamental level, the primary structural difference between this compound and docosahexaenoic acid lies in the length of their acyl chains. This compound possesses a 24-carbon backbone, while DHA is characterized by a 22-carbon chain.[1][2] Both are omega-3 fatty acids, meaning the first double bond from the methyl end of the molecule is located at the third carbon.[3][4] Furthermore, both molecules feature six cis-configured double bonds, which impart a characteristic curved structure to the fatty acid.[4]

The seemingly minor addition of two carbons in this compound's structure leads to distinct physical and chemical properties, influencing how these molecules are metabolized and incorporated into cellular membranes.

Quantitative Data Summary

To facilitate a clear comparison of their physicochemical properties, the following table summarizes key quantitative data for this compound and DHA.

| Property | This compound | Docosahexaenoic Acid (DHA) |

| Chemical Formula | C24H36O2[1] | C22H32O2[4] |

| Molar Mass | 356.55 g/mol [1][2] | 328.49 g/mol [4] |

| IUPAC Name | (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosa-6,9,12,15,18,21-hexaenoic acid[1][2] | (4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoic acid[5] |

| Lipid Numbers | 24:6(n-3)[1] | 22:6(n-3)[5] |

| Number of Double Bonds | 6[1] | 6[5] |

| Configuration of Double Bonds | All-cis[1] | All-cis[5] |

Visualizing the Structural Architecture

The following diagrams, generated using the DOT language, provide a visual representation of the structural differences and the biosynthetic relationship between this compound and DHA.

Experimental Protocols for Separation and Analysis

The differentiation and quantification of this compound and DHA in biological samples require robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common methods employed for this purpose. Below are detailed methodologies for these key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for VLCPUFA Analysis

This protocol outlines a general procedure for the analysis of very long-chain polyunsaturated fatty acids, including this compound and DHA, in biological samples.

1. Lipid Extraction:

-

Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) solution to extract total lipids.

-

Add an internal standard, such as C23:0 fatty acid methyl ester, to the sample prior to extraction for quantification.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

2. Saponification and Methylation:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a solution of 0.5 M methanolic sodium hydroxide to the dried lipid residue and heat at 100°C for 10 minutes to saponify the fatty acids.

-

Add 14% boron trifluoride in methanol and heat at 100°C for 2 minutes to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).

3. FAME Extraction:

-

Cool the sample and add hexane and saturated sodium chloride solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Repeat the hexane extraction to ensure complete recovery.

-

Evaporate the pooled hexane extracts to dryness and reconstitute in a known volume of hexane for GC-MS analysis.

4. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: A polar capillary column suitable for FAME analysis, such as a DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp 1: Increase to 240°C at a rate of 4°C/min.

-

Hold at 240°C for 20 minutes.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards.

-

Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol for VLCPUFA Analysis

This protocol provides a method for the analysis of underivatized very long-chain polyunsaturated fatty acids.

1. Lipid Extraction:

-

Follow the same lipid extraction procedure as described in the GC-MS protocol.

2. Sample Preparation:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid residue in the HPLC mobile phase.

3. HPLC Analysis:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Start with a lower concentration of acetonitrile and gradually increase to elute the more nonpolar fatty acids.

-

-

Flow Rate: 1 mL/min.

-

Detector: A UV detector set at 205 nm or an Evaporative Light Scattering Detector (ELSD).

-

Identification: Fatty acids are identified by comparing their retention times with those of authentic standards.

-

Quantification: The concentration of each fatty acid is determined by creating a standard curve with known concentrations of the respective fatty acids.

Biosynthetic Relationship and Signaling Pathways

This compound is not merely a longer-chain analog of DHA; it is also a direct precursor in the biosynthetic pathway of DHA in mammals. This pathway, often referred to as the "Sprecher pathway," involves a series of elongation and desaturation steps starting from the essential fatty acid α-linolenic acid (ALA). Docosapentaenoic acid (DPA, 22:5n-3) is elongated to form this compound (24:6n-3), which is then transported to peroxisomes for a single round of β-oxidation to yield DHA (22:6n-3).

The distinct roles of this compound and DHA in cellular signaling are still under investigation. However, their presence in different cellular compartments and their differential incorporation into phospholipids suggest that they may modulate distinct signaling cascades.

Conclusion

The structural disparity between this compound and docosahexaenoic acid, though confined to a two-carbon difference in chain length, is significant enough to warrant distinct consideration in lipid research and drug development. Their unique physicochemical properties, metabolic fates, and potential for differential engagement in cellular signaling pathways underscore the importance of precise analytical methods for their individual characterization. As research into the biological roles of very long-chain polyunsaturated fatty acids continues to evolve, a deeper understanding of the nuanced structural differences between molecules like this compound and DHA will be paramount in unlocking their full therapeutic potential.

References

- 1. jsbms.jp [jsbms.jp]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]

- 4. dhaomega3.org [dhaomega3.org]

- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)

Introduction

Very long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids characterized by acyl chains of 24 carbons or more.[1][2][3] Unlike their shorter-chain counterparts, which are widely distributed throughout the body, VLC-PUFAs are found in significant concentrations only in a few specialized tissues, including the retina, brain, testes, and skin.[2][4][5] They constitute less than 2% of the total fatty acids in the retina, yet their role is critical for maintaining the structure and function of photoreceptor cells.[6][7][8] The study of VLC-PUFAs is complex due to their low abundance and the technical challenges associated with their isolation and analysis.[9][10] This guide provides an in-depth review of the biosynthesis, metabolism, physiological roles, and pathological implications of VLC-PUFAs, along with detailed experimental protocols for their analysis.

Biosynthesis of VLC-PUFAs

VLC-PUFAs are not typically obtained from the diet but are synthesized in situ within specific tissues from shorter-chain essential fatty acid precursors, namely linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3).[11] The synthesis occurs in the endoplasmic reticulum through a series of cyclical elongation and desaturation reactions mediated by a membrane-bound multi-enzyme complex.[9]

The key enzymes in this process belong to the Elongation of Very Long-chain fatty acids (ELOVL) family of proteins. While several ELOVL enzymes participate in the initial steps, ELOVL4 is the critical elongase responsible for the production of fatty acids with chain lengths of C28 and beyond.[5][12][13]

The elongation cycle consists of four sequential steps:

-

Condensation: This is the rate-limiting step, catalyzed by an ELOVL enzyme. It involves the condensation of a fatty acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA, extending the fatty acid chain by two carbons.[5][11]

-

Reduction: The β-ketoacyl-CoA is reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase.[4][11]

-

Dehydration: A β-hydroxyacyl-CoA dehydratase removes a water molecule to form an enoyl-CoA.[4]

-

Reduction: Finally, an enoyl-CoA reductase reduces the double bond to yield a saturated fatty acyl-CoA that is two carbons longer than the original substrate.[4]

This newly elongated fatty acid can then either be utilized by the cell or undergo further rounds of elongation or desaturation by fatty acid desaturase (FADS) enzymes to introduce additional double bonds.[14]

Tissue Distribution and Physiological Roles

VLC-PUFAs are integral components of cellular membranes in specific tissues, where they contribute to unique structural and functional properties.

-

Retina: The retina has the highest concentration of VLC-PUFAs, where they are predominantly esterified into phosphatidylcholine molecules at the sn-1 position, often paired with DHA (22:6n-3) at the sn-2 position.[14][15] These specialized lipids are crucial for the structure and function of photoreceptor outer segment discs, influencing membrane fluidity, curvature, and potentially the function of integral membrane proteins like rhodopsin.[15]

-

Brain: In the brain, ELOVL4 produces primarily very long-chain saturated fatty acids (VLC-SFAs) which are incorporated into sphingolipids.[12] These lipids are enriched in synaptic vesicles and are thought to regulate the kinetics of neurotransmitter release.[12]

-

Testes and Sperm: VLC-PUFAs are essential for sperm development and maturation. They are incorporated into sphingolipids in sperm heads, contributing to membrane integrity and function required for fertilization.[14]

Table 1: Distribution and Incorporation of VLC-PUFAs in Mammalian Tissues

| Tissue | Primary VLC-FA Type | Major Lipid Class | Key Function(s) | Reference(s) |

| Retina | VLC-PUFA (n-3 & n-6) | Phosphatidylcholine | Photoreceptor structure, membrane fluidity, signal transduction | [9][14][15] |

| Brain | VLC-SFA | Sphingolipids | Synaptic vesicle function, neurotransmitter release | [5][12] |

| Testes/Sperm | VLC-PUFA | Sphingolipids | Sperm maturation, membrane integrity | [14] |

| Skin | VLC-SFA | ω-O-acylceramides | Epidermal water barrier function | [5] |

| Meibomian Glands | VLC-SFA | Wax Esters | Tear film stabilization | [5] |

VLC-PUFAs in Disease

Disruptions in the metabolism of very long-chain fatty acids (VLCFAs), including VLC-PUFAs, are linked to several severe inherited diseases. These disorders typically fall into two categories: defects in biosynthesis or defects in degradation.

Defects in Biosynthesis: Stargardt-like Macular Dystrophy (STGD3)

STGD3 is a rare, autosomal dominant form of juvenile macular degeneration that leads to progressive vision loss.[5][16] The disease is caused by mutations in the ELOVL4 gene.[5][17] These mutations often result in a truncated, non-functional ELOVL4 protein that cannot synthesize VLC-PUFAs.[18] The resulting deficiency of VLC-PUFAs in the retina compromises the structural integrity of photoreceptor cells, leading to their degeneration and the subsequent loss of central vision.[18]

Defects in Degradation: Peroxisomal Disorders

Peroxisomes are cellular organelles responsible for the β-oxidation (degradation) of VLCFAs.[19] Genetic defects that impair peroxisome function lead to the toxic accumulation of VLCFAs in various tissues, particularly the brain, nervous system, and adrenal glands.[20][21]

-

Zellweger Spectrum Disorders (ZSD): This group of diseases, including Zellweger syndrome, is caused by mutations in PEX genes, which are essential for the assembly of functional peroxisomes.[22][23] The absence of peroxisomes results in a systemic accumulation of VLCFAs, leading to severe neurological dysfunction, liver disease, and early death.[22] In the brains of ZSD patients, polyenoic VLCFAs accumulate significantly in cholesterol esters and minor phospholipids.[24]

-

X-linked Adrenoleukodystrophy (X-ALD): X-ALD is caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane transporter protein (ALDP) responsible for importing VLC-CoA esters into the peroxisome for degradation.[19][20] The failure to transport these molecules leads to their accumulation in the cytosol.[20][25] This accumulation is particularly damaging to the myelin sheath of nerves in the central nervous system, triggering a destructive inflammatory response that leads to demyelination and progressive neurological decline.[20][26]

Table 2: VLCFA Accumulation in Peroxisomal Disorders

| Disorder | Gene Defect | C26:0 Level (vs. Control) | C26:0/C22:0 Ratio (vs. Control) | Primary Affected Tissues | Reference(s) |

| Zellweger Syndrome | PEX genes | Highly Elevated (e.g., ~7x higher) | Highly Elevated (e.g., ~10x higher) | Brain, Liver, Kidneys | [27] |

| X-linked Adrenoleukodystrophy | ABCD1 | Elevated | Elevated | Brain, Spinal Cord, Adrenal Glands | [19][20][25] |

| D-Bifunctional Protein Deficiency | HSD17B4 | Moderately Elevated (e.g., ~3.5x higher) | Moderately Elevated (e.g., ~5x higher) | Brain, Liver | [27] |

Note: Fold increases are approximate and can vary significantly between patients.

Experimental Protocols for VLC-PUFA Analysis

The analysis of VLC-PUFAs requires specialized and sensitive techniques due to their low abundance and long, unsaturated chains that are prone to oxidation.[4][9]

General Workflow

A typical workflow involves lipid extraction, purification, derivatization (for GC), and analysis by mass spectrometry.

References

- 1. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]

- 4. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. aocs.org [aocs.org]

- 12. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 13. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 17. ELOVL4 - Wikipedia [en.wikipedia.org]

- 18. medlineplus.gov [medlineplus.gov]

- 19. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]

- 22. Zellweger syndrome - Wikipedia [en.wikipedia.org]

- 23. academic.oup.com [academic.oup.com]

- 24. portlandpress.com [portlandpress.com]

- 25. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 26. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]

The Discovery and Historical Elucidation of Nisinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisinic acid, a very long-chain omega-3 polyunsaturated fatty acid (VLC-PUFA), has emerged as a molecule of significant interest in the fields of lipid biochemistry and human health. Systematically known as all-cis-6,9,12,15,18,21-tetracosahexaenoic acid (24:6n-3), it is now recognized as a crucial intermediate in the endogenous synthesis of docosahexaenoic acid (DHA), a vital component of neural and retinal tissues. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the key experiments and evolving analytical methodologies that have shaped our understanding of this important fatty acid.

Early Observations and Discovery

The story of this compound is intertwined with the broader history of the analysis of marine oils. Early 20th-century chemists, armed with techniques such as fractional distillation, began to unravel the complex composition of these oils, noting the presence of highly unsaturated fatty acids.

While the definitive first isolation of this compound is not attributed to a single "discoverer," early reports of very-long-chain polyunsaturated fatty acids in marine life laid the groundwork. Notably, studies on the fatty acid composition of whale oils in the mid-20th century provided some of the first suggestive evidence.

A pivotal, though not widely recognized at the time, report came from Japanese researchers Sano and Murase in 1965 . In their analysis of Sei whale blubber oil published in the Journal of the Japan Oil Chemists' Society, they reported the presence of a C24:6 fatty acid.[1] This is one of the earliest documented identifications of what is now known as this compound. Preceding this, work by Tsuyuki and Naruse in 1963 and 1964 on the fatty acid components of black right whale oil also contributed to the growing body of evidence for the existence of such very-long-chain PUFAs in marine mammals.[2][3]

These early investigations were hampered by the limitations of the analytical techniques of the day. The primary methods involved laborious processes of saponification to release the fatty acids, followed by fractional distillation of their methyl esters. While these methods could separate fatty acids based on chain length and, to some extent, degree of unsaturation, they lacked the resolution to precisely determine the positions of the double bonds and their stereochemistry.

Structural Elucidation: A Multifaceted Approach

The definitive determination of the structure of this compound as all-cis-6,9,12,15,18,21-tetracosahexaenoic acid required the convergence of several analytical techniques over many years.

Gas-Liquid Chromatography (GLC)

The advent of gas-liquid chromatography (GLC) in the mid-20th century revolutionized fatty acid analysis. This technique allowed for the separation of complex mixtures of fatty acid methyl esters (FAMEs) with unprecedented resolution. Early GLC analyses of marine oils confirmed the presence of a C24 fatty acid with six double bonds. By comparing the retention times of the unknown FAME with those of known standards and using graphical methods plotting the logarithm of retention time against the number of carbon atoms, researchers could confidently identify the chain length and degree of unsaturation.[4]

Chemical Degradation Methods

To pinpoint the location of the double bonds, early researchers relied on chemical degradation techniques, primarily ozonolysis. This method involves the cleavage of carbon-carbon double bonds with ozone, followed by oxidative or reductive workup to yield smaller, more easily identifiable carboxylic acids or aldehydes. By analyzing these fragments, the positions of the original double bonds could be deduced.

Spectroscopic Confirmation

The final piece of the structural puzzle, the all-cis configuration of the double bonds, was confirmed with the advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. 1H NMR and 13C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. The characteristic chemical shifts and coupling constants of the protons and carbons in the double bond regions of the this compound molecule provided unequivocal evidence for the cis geometry of all six double bonds.[5][6][7]

The First Total Synthesis: Ultimate Structural Proof

Biological Significance: The Precursor to DHA

For many years, the biological role of this compound remained largely unknown. A groundbreaking study by Voss and colleagues in 1991 , published in the Journal of Biological Chemistry, identified tetracosahexaenoic acid as the immediate precursor to docosahexaenoic acid (DHA) in rat liver.[8][9][10] This discovery established the critical role of this compound in the "Sprecher pathway," the accepted route for the biosynthesis of DHA from shorter-chain omega-3 fatty acids.

Figure 1: The Sprecher Pathway for DHA Biosynthesis.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₆O₂ | [11] |

| Molar Mass | 356.55 g/mol | [11] |

| IUPAC Name | (all-cis)-6,9,12,15,18,21-Tetracosahexaenoic acid | [11] |

| Lipid Numbers | 24:6 (n-3) | [11] |

Experimental Protocols

This section details the methodologies representative of the key historical experiments in the discovery and characterization of this compound.

Early Isolation and Analysis from Whale Oil (-1965)

This protocol is a generalized representation based on the techniques available at the time of the early reports by researchers like Sano and Murase.

Objective: To isolate and identify the fatty acid components of whale oil.

Methodology:

-

Saponification: A known quantity of whale blubber oil was refluxed with an excess of alcoholic potassium hydroxide solution to hydrolyze the triacylglycerols into glycerol and free fatty acids (as potassium salts).

-

Extraction of Fatty Acids: The reaction mixture was acidified with a mineral acid (e.g., HCl) to protonate the fatty acid salts. The free fatty acids were then extracted into an organic solvent such as diethyl ether or petroleum ether.

-

Preparation of Fatty Acid Methyl Esters (FAMEs): The isolated fatty acids were converted to their more volatile methyl esters. A common method of the era was acid-catalyzed esterification, refluxing the fatty acids in a large excess of anhydrous methanol containing a catalyst such as sulfuric acid or hydrogen chloride.[12]

-

Gas-Liquid Chromatography (GLC): The resulting FAME mixture was analyzed by GLC.

-

Column: A packed column with a stationary phase such as Diethylene Glycol Succinate (DEGS) on a solid support.[2]

-

Carrier Gas: Nitrogen or helium.

-

Detector: Flame Ionization Detector (FID).

-

Identification: Peaks were identified by comparing their retention times to those of known FAME standards and by creating semi-logarithmic plots of retention time versus carbon number.[4]

-

Figure 2: Early Workflow for Fatty Acid Analysis from Whale Oil.

Structural Elucidation via Ozonolysis (Generalized Historical Method)

Objective: To determine the position of double bonds in a polyunsaturated fatty acid.

Methodology:

-

Ozonolysis: A solution of the purified polyunsaturated fatty acid methyl ester in a non-participating solvent (e.g., pentane or chloroform) was cooled to a low temperature (e.g., -78 °C). A stream of ozone-enriched oxygen was bubbled through the solution until the reaction was complete, as indicated by a color change of an indicator or by the cessation of ozone uptake.

-

Workup:

-

Oxidative Workup: The resulting ozonide was treated with an oxidizing agent, such as hydrogen peroxide in formic acid. This converted the cleaved fragments into carboxylic acids.

-

Reductive Workup: Alternatively, the ozonide was treated with a reducing agent, such as zinc dust in acetic acid, to yield aldehydes.

-

-

Analysis of Fragments: The resulting mixture of smaller carboxylic acids or aldehydes was esterified (if necessary) and analyzed by GLC. By identifying these fragments, the positions of the original double bonds could be reconstructed.

Figure 3: Generalized Workflow for Ozonolysis.

Conclusion

The journey of this compound from an obscure component of whale oil to a recognized key player in human fatty acid metabolism is a testament to the advancements in analytical chemistry. Its discovery was not a singular event but rather a gradual revelation made possible by the persistent efforts of numerous scientists and the continuous refinement of analytical techniques. Today, with a comprehensive understanding of its structure and biological role, this compound stands as a significant molecule in the landscape of nutritional science and drug development, with its full potential still being explored.

References

- 1. Fatty Acid Composition of Fin Whale, Blue Whale and Sei Whale Oils. [jstage.jst.go.jp]

- 2. icrwhale.org [icrwhale.org]

- 3. icrwhale.org [icrwhale.org]

- 4. icrwhale.org [icrwhale.org]

- 5. Chemical speciation by selective heteronuclear single-quantum coherence spectroscopy: determination of double-bond quantity in unsaturated fatty acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Docosahexaenoic acid is both a product of and a precursor to tetracosahexaenoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exogenous tetracosahexaenoic acid modifies the fatty acid composition of human primary T lymphocytes and Jurkat T cell leukemia cells contingent on cell type - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of C24:6n-3 (Nisinic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C24:6n-3, also known as nisinic acid, is a very-long-chain polyunsaturated fatty acid (VLCPUFA) belonging to the omega-3 family. Its chemical structure is characterized by a 24-carbon chain with six cis-double bonds, the first of which is located at the third carbon from the methyl end.[1][2][3] this compound is recognized as a key intermediate in the biosynthesis of docosahexaenoic acid (DHA, C22:6n-3), a critical component of cell membranes, particularly in the brain and retina.[4][5] This guide provides a comprehensive overview of the physical and chemical properties of C24:6n-3, its metabolic significance, and the analytical methodologies used for its characterization.

Physical and Chemical Properties

The physical and chemical properties of C24:6n-3 are summarized in the table below. While some experimental data are available, certain properties like a precise melting and boiling point have not been extensively documented in the literature and are therefore estimated based on the properties of similar long-chain fatty acids.

| Property | Value | Reference |

| Common Name | This compound | |

| IUPAC Name | (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid | |

| Molecular Formula | C24H36O2 | |

| Molecular Weight | 356.5 g/mol | |

| Physical State | Solid at room temperature | [1] |

| Melting Point | Not experimentally determined. Predicted to be low due to high degree of unsaturation. For comparison, the saturated fatty acid with the same number of carbons, Lignoceric acid (C24:0), has a melting point of 84.2 °C, while the highly unsaturated DHA (C22:6n-3) has a melting point of -44 °C. | [6] |

| Boiling Point | Not experimentally determined. Predicted to be high due to the long carbon chain. For comparison, the saturated fatty acid with the same number of carbons, Tetracosane (C24H50), has a boiling point of 391.4 °C. However, the presence of double bonds will alter this value. | [7] |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents like benzene, toluene, and ether; soluble in alcohols. Quantitative data for C24:6n-3 is not readily available, but long-chain fatty acids are generally soluble in organic solvents. | [8][9] |

| Stability | Prone to oxidation at the double bonds, especially when exposed to heat, light, and oxygen. Should be stored under an inert atmosphere and at low temperatures. |

Metabolic Pathway: Conversion of C24:6n-3 to Docosahexaenoic Acid (DHA)

C24:6n-3 is a crucial intermediate in the Sprecher pathway, which describes the synthesis of DHA from shorter-chain omega-3 fatty acids. The final step of this pathway involves the conversion of C24:6n-3 to DHA through a single round of peroxisomal β-oxidation.

Signaling Pathways

While direct signaling roles of C24:6n-3 are not yet fully elucidated, as an omega-3 fatty acid, it is expected to contribute to the known anti-inflammatory and metabolic regulatory effects of this class of molecules. These effects are primarily mediated through the modulation of key transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs), as well as by influencing inflammatory signaling cascades.

Experimental Protocols

The analysis of C24:6n-3 typically involves its extraction from a biological matrix, derivatization to a more volatile form, and subsequent analysis by chromatography and/or spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of fatty acids.

1. Lipid Extraction:

-

A modified Folch or Bligh-Dyer method is commonly used to extract total lipids from the sample (e.g., cells, tissues, plasma).[10]

-

The sample is homogenized in a chloroform:methanol mixture (2:1, v/v).

-

Phase separation is induced by the addition of a salt solution (e.g., 0.9% NaCl).

-

The lower organic phase containing the lipids is collected.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

The extracted lipids are saponified using a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

-

The free fatty acids are then esterified to FAMEs using a reagent such as 14% boron trifluoride in methanol or methanolic HCl. This step increases the volatility of the fatty acids for GC analysis.

3. GC-MS Analysis:

-

Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a polar capillary column (e.g., BPX70 or similar) is suitable for separating FAMEs based on their chain length, degree of unsaturation, and position of double bonds.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Oven Temperature Program: A temperature gradient is employed, for example, starting at 100°C, ramping to 240°C at a rate of 3°C/min, and holding for 15 minutes.

-

Mass Spectrometer: An Agilent mass spectrometer (or equivalent) is operated in electron ionization (EI) mode.

-

Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards and by fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H and ¹³C NMR spectroscopy can provide detailed structural information about fatty acids.

1. Sample Preparation:

-

The purified fatty acid (or a lipid extract) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

An internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing.

2. ¹H NMR Spectroscopy:

-

¹H NMR provides information on the different types of protons in the molecule.

-

Key signals for C24:6n-3 include:

-

Terminal methyl protons (-CH₃): A triplet around 0.98 ppm.

-

Methylene protons (-CH₂-): A complex region between 1.2-1.4 ppm for the saturated part of the chain.

-

Allylic protons (=CH-CH₂-): Resonances around 2.0-2.1 ppm.

-

Bis-allylic protons (=CH-CH₂-CH=): A characteristic signal around 2.8 ppm.

-

Olefinic protons (-CH=CH-): A complex multiplet in the region of 5.3-5.4 ppm.

-

α-methylene protons (-CH₂-COOH): A triplet around 2.3 ppm.

-

3. ¹³C NMR Spectroscopy:

-

¹³C NMR provides information on the different carbon environments.

-

Key signals include:

-

Carboxyl carbon (-COOH): A signal around 180 ppm.

-

Olefinic carbons (-CH=CH-): Resonances in the range of 127-132 ppm.

-

Methylene and methyl carbons: Signals in the aliphatic region (14-34 ppm).

-

4. 2D NMR Techniques:

-

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the structure of the fatty acid.

Conclusion

C24:6n-3 is a biologically significant very-long-chain polyunsaturated fatty acid with a crucial role in the biosynthesis of DHA. While its physical properties are not yet fully characterized experimentally, its chemical reactivity is dominated by the six double bonds, making it susceptible to oxidation. Its analysis relies on established lipidomic techniques such as GC-MS and NMR. Further research is needed to fully elucidate the direct signaling roles of C24:6n-3 and to obtain more precise data on its physical properties, which will be valuable for researchers in the fields of nutrition, neuroscience, and drug development.

References

- 1. C24:6n-3 | C24H36O2 | CID 11792612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exposome-Explorer - this compound (cis-24:6n-3) (Compound) [exposome-explorer.iarc.fr]

- 3. Tetracosahexaenoic Acid | C24H36O2 | CID 6439582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient synthesis of the very-long-chain n-3 fatty acids, tetracosahexaenoic acid (C24:6n-3) and tricosahexaenoic acid (C23:6n-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the metabolic fate of n-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetracosane [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

The Enigmatic Role of Nisinic Acid in Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide delves into the current understanding of nisinic acid, a very-long-chain polyunsaturated omega-3 fatty acid, and its role within cellular membranes. It is critical to preface this guide by highlighting a significant gap in the existing scientific literature. This compound (24:6, n-3) is a recognized yet understudied molecule.[1] Consequently, much of the data and proposed mechanisms detailed herein are extrapolated from studies on other very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and polyunsaturated fatty acids (PUFAs) in general, such as docosahexaenoic acid (DHA). This guide aims to provide a comprehensive overview based on available analogous data, clearly delineating established facts from scientifically grounded hypotheses to stimulate further targeted research into the unique functions of this compound.

Introduction to this compound

This compound, chemically known as all-cis-6,9,12,15,18,21-tetracosahexaenoic acid, is a C24:6 omega-3 fatty acid.[1] As a VLC-PUFA, it possesses a unique structure characterized by a long carbon chain with six methylene-interrupted cis-double bonds.[2] This structure suggests that this compound may have distinct effects on the biophysical properties of cellular membranes compared to shorter-chain PUFAs. While its biological activity is acknowledged, the precise mechanisms of its incorporation into membranes and its functional roles remain largely unexplored.[1]

Hypothesized Roles of this compound in Cellular Membranes

Based on the behavior of other VLC-PUFAs, this compound is likely to play a significant role in modulating membrane fluidity, permeability, lipid raft organization, and the function of membrane-associated proteins.[2][3]

Membrane Fluidity and Permeability

The incorporation of PUFAs into the phospholipid bilayer generally increases membrane fluidity.[4] The numerous double bonds in PUFAs create kinks in their acyl chains, disrupting the tight packing of phospholipids and thereby increasing the fluidity of the membrane. Research on fatty acids with four or more double bonds has shown a direct correlation with increased membrane fluidity.[4][5] It is hypothesized that this compound, with its six double bonds, would have a potent fluidizing effect on the membrane. This increased fluidity can, in turn, influence membrane permeability to water and small solutes.

Lipid Raft Modulation

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cellular signaling.[6][7] PUFAs are known to be excluded from these ordered domains and can alter their size, stability, and composition.[6] The incorporation of n-3 PUFAs, like DHA, into the plasma membrane can lead to the formation of distinct DHA-rich domains and alter the organization of lipid rafts, which can impact the localization and function of signaling proteins.[7][8] It is plausible that this compound, due to its high degree of unsaturation, also influences the lateral organization of membranes and the dynamics of lipid rafts.

Interaction with Membrane Proteins

Changes in the lipid environment of the membrane can allosterically regulate the function of embedded proteins, such as ion channels and receptors.[3][9] The increased membrane fluidity and altered lipid packing caused by the presence of VLC-PUFAs can influence the conformational changes required for protein activity. The unique structure of VLC-PUFAs, with a long saturated segment and a highly unsaturated tail, may allow for specific interactions with transmembrane domains of proteins.[2]

Quantitative Data on VLC-PUFA Effects on Membranes

Direct quantitative data for this compound is scarce. The following tables summarize findings from studies on other VLC-PUFAs and PUFAs to provide a comparative context.

Table 1: Effect of VLC-PUFA (32:6, n-3) on Model Membrane Properties [10]

| Parameter | Pure DSPC Membrane | 0.1 mol% VLC-PUFA in DSPC |

| Mean Molecular Area (MMA) | 47.1 ± 0.7 Ų/molecule | Increased (positive deviation from ideal) |

| Compression Modulus | Baseline | Increased by 28 mN/m |

| Lipid Flip-Flop Rate | Baseline | Increased fourfold |

Table 2: Influence of Various Fatty Acids on the Gel-to-Liquid Crystalline Phase Transition of Model Membranes [11]

| Fatty Acid Added (20%) | Overall Effect on Membrane Stability | Interaction with Nisin |

| Palmitic Acid (Saturated) | Stabilization | Slight further stabilization |

| Stearic Acid (Saturated) | Stabilization | Slight further stabilization |

| Oleic Acid (Monounsaturated) | Destabilizing | Stabilizing |

| Linoleic Acid (Polyunsaturated) | More Destabilizing | Destabilizing |

| Docosahexaenoic Acid (DHA) | Most Destabilizing | Stabilizing |

Experimental Protocols

The study of this compound's role in cellular membranes would involve the following established experimental protocols.

Protocol for Fatty Acid Incorporation into Cellular Membranes

-

Cell Culture: Culture target cells (e.g., neuronal cells, retinal cells) in appropriate media.

-

Fatty Acid Supplementation: Prepare a stock solution of this compound complexed to bovine serum albumin (BSA). Add the this compound-BSA complex to the cell culture medium at desired concentrations.

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of this compound into cellular lipids.

-

Lipid Extraction: Harvest the cells and extract total lipids using a modified Folch or Bligh-Dyer method.[12]

-

Analysis: Analyze the lipid extract using gas chromatography-mass spectrometry (GC-MS) to quantify the incorporation of this compound into different phospholipid species.[12][13]

Protocol for Measuring Membrane Fluidity

-

Cell Preparation: Culture and supplement cells with this compound as described above.

-

Fluorescent Labeling: Label the cells with a fluorescent membrane probe sensitive to the lipid environment, such as Laurdan or 1,6-diphenyl-1,3,5-hexatriene (DPH).[14][15]

-

Fluorescence Spectroscopy/Microscopy: Measure the fluorescence emission spectrum or fluorescence polarization/anisotropy of the probe.[14][15]

-

Data Analysis: For Laurdan, calculate the Generalized Polarization (GP) value to quantify membrane fluidity. For DPH, changes in fluorescence polarization are inversely correlated with membrane fluidity.[14][16]

Potential Signaling Pathways Influenced by this compound

The modulation of membrane properties by this compound can be expected to influence various signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

The function of many GPCRs, such as rhodopsin in the retina, is highly dependent on the surrounding lipid environment.[3] Changes in membrane fluidity and thickness can affect the conformational changes necessary for receptor activation and subsequent G-protein coupling.

Protein Kinase C (PKC) Signaling

The translocation and activation of certain PKC isoforms are dependent on their interaction with membrane lipids. By altering the composition of lipid rafts, this compound could influence the localization and activity of PKC and other signaling proteins, thereby affecting downstream cellular processes.[7]

Knowledge Gaps and Future Directions

The study of this compound's role in cellular membranes is a nascent field with numerous opportunities for discovery. Key areas for future research include:

-